molecular formula C11H11N3S2 B12131978 Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl- CAS No. 14901-18-9

Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl-

Cat. No.: B12131978
CAS No.: 14901-18-9
M. Wt: 249.4 g/mol
InChI Key: POZPPSFWUNGGCS-UHFFFAOYSA-N
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Description

Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl- (referred to by Singh et al. (2023) as MTPT), is a thiourea derivative with a 4-methylthiazolyl group and a phenyl substituent. It has demonstrated significant antiviral activity against hepatitis B virus (HBV) by inhibiting viral replication in HepG2.2.15 cells . The compound suppresses HBV replication by masking HBx proteins, thereby restricting HBx-mediated hepatocarcinogenesis .

Properties

CAS No.

14901-18-9

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C11H11N3S2/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

POZPPSFWUNGGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- typically involves the reaction of 4-methyl-2-thiazolylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to an amine.

    Substitution: The phenyl group or the thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that MTPT exhibits potent antiviral activity against the hepatitis B virus (HBV). In vitro experiments using HepG2.2.15 cells showed that MTPT effectively inhibited HBV replication. The compound's mechanism involves interference with viral replication processes, making it a promising candidate for further development as an antiviral agent .

Case Study: Hepatitis B Virus Inhibition

  • Study Design : In vitro evaluation of MTPT on HepG2.2.15 cells.
  • Findings : Significant reduction in HBV replication was observed.
  • Implications : Potential for developing new antiviral therapies targeting HBV.

Antibacterial and Antifungal Properties

MTPT has also been tested against various bacterial strains, demonstrating considerable antibacterial activity. In a comparative study, MTPT was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that MTPT had a minimum inhibitory concentration (MIC) that was competitive with traditional antibiotics like Ciprofloxacin .

Data Table: Antibacterial Activity of MTPT

PathogenMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus12505
Escherichia coli25005
Pseudomonas aeruginosa>50005

Anticancer Potential

The anticancer properties of thiourea derivatives are being explored extensively. MTPT has shown promise in inhibiting the growth of cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. The compound's structure allows for modification, which can enhance its efficacy against various cancer types .

Case Study: Cytotoxicity Assessment

  • Method : MTT assay to evaluate cell viability in cancer cell lines.
  • Results : Concentrations of MTPT demonstrated cytotoxic effects with CC50 values indicating safety at lower concentrations.
  • : MTPT could serve as a lead compound for developing new anticancer agents.

Mechanistic Insights and Structure-Activity Relationship

The incorporation of halogen groups into thiourea derivatives has been shown to enhance their biological potency and bioavailability. Studies suggest that structural modifications can lead to improved lipophilicity and cellular uptake, which are critical for therapeutic efficacy .

Safety and Toxicity Evaluations

Toxicity assessments are crucial in evaluating the safety profile of thiourea derivatives. In studies involving animal models, single-dose acute toxicity tests revealed that certain derivatives of MTPT had an LD50 greater than 3000 mg/kg body weight, indicating a favorable safety margin .

Data Table: Toxicity Evaluation

CompoundDose (mg/kg)Observed Effects
DSA-002000No adverse effects
DSA-023000No adverse effects
DSA-094500Mortality observed

Mechanism of Action

The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. The thiazole ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, and alter cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Name Substituents Molecular Weight Key Structural Differences
MTPT N-(4-methyl-2-thiazolyl), N'-phenyl 249.34 g/mol Thiazolyl and phenyl groups
LY73497 N-(2-phenylethyl), N'-(2-thiazolyl) 277.38 g/mol Phenylethyl chain instead of methylthiazolyl
N-(4-Chlorophenyl)-N'-(prop-2-enyl) N-(4-chlorophenyl), N'-allyl 226.72 g/mol Chlorophenyl and allyl groups
N-(2,2-Diphenylacetyl)-N'-(4-Cl-Ph) Diphenylacetyl group, 4-chlorophenyl 406.89 g/mol Bulky diphenylacetyl moiety

Key Observations :

  • Electron-Withdrawing Groups : Compounds like N-(4-chlorophenyl) derivatives (e.g., ) exhibit increased stability and altered pharmacokinetics due to halogen effects.
  • Bulkier Substituents : Derivatives with diphenylacetyl groups (e.g., ) show reduced bioavailability compared to MTPT, likely due to steric hindrance.

Pharmacological Activity Comparison

Antiviral Activity

Table 2: Antiviral Activity of Thiourea Derivatives

Compound Target Virus Mechanism of Action Efficacy (In Vitro) Reference
MTPT HBV Inhibits HBx protein, suppresses replication IC₅₀: 12.5 µM
LY73497 HIV-1 Non-nucleoside reverse transcriptase inhibitor EC₅₀: 0.8 µM
DSA-09 HBV Synergistic HBx inhibition IC₅₀: 8.2 µM

Key Findings :

  • MTPT and DSA-09 (a related derivative) show comparable efficacy against HBV, suggesting the 4-methylthiazolyl group is critical for anti-HBV activity .
  • LY73497’s phenylethyl chain enhances binding to HIV-1 reverse transcriptase, demonstrating substituent-dependent target specificity .

Cytotoxicity and Mutagenicity

Table 3: Toxicological Data

Compound Cytotoxicity (CC₅₀) Mutagenicity (Ames Test) Carcinogenicity Risk Reference
MTPT >200 µM Negative Low
NFTA N/A N/A High (Leukemia)
FANFT N/A N/A High (Bladder tumors)

Key Observations :

  • MTPT’s non-cytotoxic profile contrasts sharply with nitro-furyl derivatives like NFTA and FANFT, which are potent carcinogens .
  • The absence of nitro groups in MTPT likely mitigates carcinogenic risks associated with metabolic activation .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such derivative, N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT), has been studied for its potential applications in treating various diseases, including cancer and viral infections. This article provides a comprehensive overview of the biological activity of MTPT, supported by research findings, data tables, and case studies.

Overview of Thiourea Derivatives

Thiourea compounds are characterized by the presence of the thiourea functional group, which can form hydrogen bonds and interact with biological targets. This property contributes to their broad spectrum of biological activities, including:

  • Antiviral
  • Antibacterial
  • Antifungal
  • Anticancer
  • Analgesic

Recent studies have highlighted the efficacy of thiourea derivatives in inhibiting various pathogens and cancer cell lines.

Antiviral Activity

MTPT has shown promising antiviral activity, particularly against the Hepatitis B virus (HBV). In vitro studies demonstrated that MTPT effectively inhibited HBV replication in HepG2.2.15 cells, a standard cell line used for HBV research. The compound's mechanism involves disrupting viral replication pathways, making it a potential candidate for antiviral drug development .

Cytotoxicity Studies

The cytotoxic effects of MTPT were evaluated against several cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma). The results indicated that MTPT exhibits significant cytotoxicity in a dose-dependent manner.

CompoundCell LineIC50 (µM)
MTPTHCT-11615.0
MTPTMCF-718.5

These findings suggest that MTPT may induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers compared to untreated controls .

Antibacterial and Antifungal Activities

MTPT has also been tested for its antibacterial and antifungal properties. In vitro assays demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Escherichia coli1.0
Staphylococcus aureus1.0
Aspergillus niger2.0

These results indicate that MTPT possesses significant antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

The biological activity of MTPT is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have identified potential binding sites on proteins involved in viral replication and cancer cell proliferation. For instance, MTPT was found to interact with key residues in the active sites of enzymes critical for HBV replication.

Case Studies

  • Hepatitis B Virus Inhibition : A study conducted by Singh et al. (2023) reported that MTPT significantly reduced HBV replication in vitro, suggesting its potential as an antiviral agent .
  • Cytotoxicity Against Cancer Cells : Research published in MDPI highlighted that MTPT not only inhibited cell growth but also induced apoptosis in MCF-7 cells, confirming its anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methyl-2-thiazolyl)-N'-phenyl thiourea derivatives?

The compound is typically synthesized via a two-step process:

  • Step 1 : React 2-amino-4-methylthiazole with ammonium thiocyanate and benzoyl chloride in dry acetone under reflux. This forms an intermediate thiocyanate adduct.
  • Step 2 : Alkaline hydrolysis (e.g., 10% NaOH) removes the benzoyl protecting group, yielding the thiourea derivative . Purity is confirmed by melting point analysis, elemental analysis, and spectroscopic methods (IR, 1^1H/13^{13}C NMR) .

Q. How are the structural and electronic properties of this thiourea derivative characterized?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···S hydrogen bonds, π–π stacking). For example, the thiazole and phenyl rings often exhibit dihedral angles >50°, reducing planarity .
  • FT-IR : Confirms thiourea motifs via C=S stretching (~1250–1350 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}) .
  • DFT calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps to correlate structure with reactivity .

Q. What biological activities have been reported for this class of thiourea derivatives?

  • Anti-inflammatory activity : Derivatives show COX-2 inhibition (IC50_{50} values in the µM range) in murine macrophage models .
  • Antioxidant activity : Scavenging of DPPH radicals (e.g., 60–80% inhibition at 100 µM) correlates with electron-donating substituents on the phenyl ring .
  • Anticancer potential : Preliminary assays against HeLa and MCF-7 cell lines suggest moderate cytotoxicity (IC50_{50} ~20–50 µM) .

Advanced Research Questions

Q. How do crystallographic studies inform the design of thiourea-based ligands for metal coordination?

Crystal structures reveal:

  • Intramolecular hydrogen bonds : Stabilize ligand conformation (e.g., N–H···O interactions in N-aryl derivatives) .
  • Flexible coordination modes : The thiazole N and thiourea S atoms act as donor sites, forming complexes with Pd(II), Cu(II), and Ag(I). For example, Pd(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography .
  • Supramolecular assembly : Intermolecular N–H···S and C–H···π interactions guide crystal packing, influencing solubility and stability .

Q. What methodological challenges arise in studying substitution reactions of Pd(II) complexes with thiourea nucleophiles?

  • Kinetic analysis : Pseudo-first-order conditions (excess thiourea) are used to measure rate constants (kobsk_{\text{obs}}) via UV-Vis spectroscopy. For N-(4-methyl-2-thiazolyl)-N'-phenyl thiourea, kobsk_{\text{obs}} ranges from 1.2×1031.2 \times 10^{-3} to 5.6×1035.6 \times 10^{-3} s1^{-1} in DMSO at 25°C .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate ligand substitution compared to protic solvents.
  • DFT validation : Transition-state calculations (e.g., Gibbs free energy barriers) align with experimental kinetics .

Q. How can computational models predict the drug-likeness of this thiourea derivative?

  • ADME profiling : Tools like SwissADME calculate:
  • LogP : ~3.5–4.0 (moderate lipophilicity) .
  • Topological polar surface area (TPSA) : ~65–75 Å2^2, indicating good membrane permeability .
    • Molecular docking : Simulations with COX-2 (PDB: 5KIR) show hydrogen bonding between the thiourea S atom and Arg120/His90 residues .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Electron-withdrawing groups (e.g., –NO2_2, –Cl) on the phenyl ring improve anticancer activity but reduce solubility.
  • Thiazole substitution : 4-Methyl groups enhance steric shielding, reducing metabolic degradation .
  • Hybrid derivatives : Conjugation with quinazolinone or pyrimidine scaffolds increases DNA intercalation potential .

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